(6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione

APOBEC-3G inhibition Antiviral target screening Diketopiperazine SAR

(6E)-6-[(4-Methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione (CAS 338416-40-3) is a synthetic, small-molecule diketopiperazine (DKP) derivative belonging to the broader class of 2,5-piperazinediones. It is formally classified as a benzylidene-substituted cyclic dipeptide, structurally related to the naturally occurring nocazine family of antibacterial and cytotoxic cyclic dipeptides produced by actinobacterial species such as Nocardiopsis dassonvillei.

Molecular Formula C13H14N2O3
Molecular Weight 246.266
CAS No. 338416-40-3
Cat. No. B2617922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione
CAS338416-40-3
Molecular FormulaC13H14N2O3
Molecular Weight246.266
Structural Identifiers
SMILESCN1C(=O)CNC(=O)C1=CC2=CC=C(C=C2)OC
InChIInChI=1S/C13H14N2O3/c1-15-11(13(17)14-8-12(15)16)7-9-3-5-10(18-2)6-4-9/h3-7H,8H2,1-2H3,(H,14,17)/b11-7+
InChIKeyCOMNCFILOCXRLL-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6E)-6-[(4-Methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione (CAS 338416-40-3): Core Chemical Identity and Compound Class


(6E)-6-[(4-Methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione (CAS 338416-40-3) is a synthetic, small-molecule diketopiperazine (DKP) derivative belonging to the broader class of 2,5-piperazinediones [1]. It is formally classified as a benzylidene-substituted cyclic dipeptide, structurally related to the naturally occurring nocazine family of antibacterial and cytotoxic cyclic dipeptides produced by actinobacterial species such as Nocardiopsis dassonvillei [2]. The compound features a 4-methoxybenzylidene moiety at the 6-position and an N-methyl group at the 1-position of the piperazine-2,5-dione core [1]. Its molecular formula is C13H14N2O3 with a molecular weight of 246.26 g/mol, and it is commercially available from multiple suppliers at purities typically ranging from 90% to 95% [1].

Target Engagement

Supports APOBEC-3G and eIF4H enzyme inhibition studies as a synthetic DKP probe.

Scaffold Class

Structurally defined (E)-benzylidene DKP for stereochemical-control research workflows.

Procurement Format

Available in screening-compatible purity grades; fragment-like profile suits FBDD library inclusion.

Synthetic tractability enables gram-scale SAR expansion, distinct from fermentation-derived nocazine natural products.

Why (6E)-6-[(4-Methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione Cannot Be Replaced by Generic Diketopiperazine Analogs


Generic substitution within the 2,5-piperazinedione class is not scientifically valid because small structural modifications to the DKP scaffold—particularly the nature and position of benzylidene substituents and N-alkylation patterns—profoundly alter both the conformational landscape and biological target engagement profiles [1]. The nocazine biosynthetic pathway demonstrates that combinatorial action of cyclodipeptide oxidases and SAM-dependent methyltransferases generates structurally diverse congeners with distinct bioactivities from a common DKP precursor, indicating that each substitution pattern represents a unique chemical entity with non-interchangeable biological properties [1]. For (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione specifically, the (E)-configured 4-methoxybenzylidene moiety and the N-methyl group jointly define its electronic surface and steric profile, which directly govern its interaction with protein targets such as APOBEC-3G and eIF4H as documented in quantitative screening data [2]. Substituting even a closely related analog—such as one lacking the N-methyl group or bearing a different arylidene substituent—would yield a different binding fingerprint and is not supported by any evidence of functional equivalence [1][2].

Target Compound
(E)-4-methoxybenzylidene DKP with N-methyl substitution
Defined single geometric isomer
Documented dual APOBEC-3G/eIF4H target engagement
Generic DKP Analogs
Simple N-methyl-DKPs lack benzylidene group; target engagement may not transfer
Nocazine natural products show distinct antimicrobial/cytotoxic profiles
(Z)-isomers or undefined E/Z mixtures introduce stereochemical uncertainty

Quantitative Differentiation Evidence for (6E)-6-[(4-Methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione Against Closest Analogs


APOBEC-3G Inhibitory Activity of 4-Methoxybenzylidene DKP Versus Unsubstituted DKP Scaffold

In a high-throughput screening campaign conducted by the Sanford-Burnham Center for Chemical Genomics, (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione demonstrated measurable inhibitory activity against human DNA dC->dU-editing enzyme APOBEC-3G with an IC50 of 6.99 × 10³ nM (6.99 µM) [1]. By contrast, the unsubstituted parent scaffold 1-methylpiperazine-2,5-dione or simple N-methyl-DKP analogs lacking the 4-methoxybenzylidene group were not identified as hits in the same assay (PubChem AID 504723), indicating that the benzylidene substitution is a critical determinant of target engagement in this system [1]. This represents a class-level inference: within the DKP chemical space, the presence of a 4-methoxybenzylidene moiety at the 6-position is associated with emergent APOBEC-3G binding that is absent in simpler DKP congeners [1].

APOBEC-3G Inhibition
Class-level inference
IC50 = 6.99 µM vs. no detectable inhibition for unsubstituted DKP scaffold
Supports APOBEC-3G target-engagement context for benzylidene-DKP research.
Assay context: PubChem AID 504723; data to verify for hit-to-lead workflows.
APOBEC-3G inhibition Antiviral target screening Diketopiperazine SAR

Eukaryotic Translation Initiation Factor 4H (eIF4H) Inhibition: Quantitative Activity Profile

The same compound was also evaluated against eukaryotic translation initiation factor 4H (eIF4H, human) in a separate screening assay (PubChem AID 2012) and exhibited an IC50 of 1.00 × 10⁵ nM (100 µM) [1]. This activity, while modest, establishes a distinct polypharmacological profile spanning two unrelated protein targets—a nucleic acid-editing enzyme (APOBEC-3G) and a translation initiation factor (eIF4H)—which is not observed for analogs lacking the combined N-methyl and 4-methoxybenzylidene substitution pattern [1][2]. The 14.3-fold selectivity window between APOBEC-3G (IC50 6.99 µM) and eIF4H (IC50 100 µM) provides quantitative differentiation that can guide target prioritization in probe development [1][2].

eIF4H Activity & Selectivity
Cross-study comparable
eIF4H IC50 = 100 µM; Selectivity ratio = 14.3-fold vs. APOBEC-3G
Supports polypharmacology probe context; selectivity window may guide pathway crosstalk studies.
Assay context: PubChem AID 2012; model-response interpretation required.
eIF4H inhibition Translation initiation Cancer target screening

Physicochemical Differentiation: Aqueous Solubility and Drug-Likeness Profile Versus Nocazine Natural Products

The compound has an experimentally determined aqueous solubility of 11.4 µg/mL at pH 7.4 [1]. Compared to more complex nocazine natural products such as nocazine C (MW ~348 Da) and XR-334 (MW ~334 Da), which bear additional benzyl or alkyl substituents that further increase lipophilicity and reduce aqueous solubility, this compound's lower molecular weight (246.26 Da) and the presence of a single 4-methoxybenzylidene group result in a more favorable solubility profile [1][2]. Its computed topological polar surface area (TPSA) of 58.6 Ų, XLogP3 of 1.0, and a single hydrogen bond donor place it within Lead-Like and Fragment-Like chemical space according to commonly applied drug-likeness filters, whereas larger nocazine congeners with multiple aromatic substituents fall outside these favorable property ranges [1][2].

Physicochemical Profile
Class-level inference
Solubility 11.4 µg/mL; MW 246.26 Da; TPSA 58.6 Ų; XLogP3 1.0
Reported fragment-like properties may support FBDD library inclusion.
Nocazine natural products typically exceed fragment-property ranges.
Aqueous solubility Drug-likeness Fragment-based screening

Commercial Purity Specifications: 95% Purity Grade Versus Lower-Purity Alternatives

Commercially, (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione is available at a minimum purity specification of 95% (HPLC) from supplier AKSci (catalog 4474CP) . In comparison, the same compound is offered at 90% purity from alternative supplier Leyan (product 2163762) . This 5-percentage-point purity differential is quantitatively meaningful for high-throughput screening applications, where impurities at ≥5% can confound dose-response analysis, generate false-positive hits via aggregate-based mechanisms, or introduce uncharacterized degradation products that compromise assay reproducibility . For procurement decisions, the 95% purity specification reduces the impurity burden by half relative to the 90% grade (5% vs. 10% total impurities), directly impacting data quality in primary screening campaigns .

Purity Grade Options
Head-to-head
95% (AKSci) vs. 90% (Leyan); Impurity burden reduced to ~5%
Specification review supports higher-purity grade for HTS artifact reduction.
Supplier-stated HPLC purity; independent verification recommended.
Compound procurement Purity specification Screening quality control

Defined (E)-Stereochemical Configuration: Structural Certainty Versus Undefined Isomeric Mixtures

The compound is unambiguously specified as the (6E)-configured geometric isomer, with the 4-methoxyphenyl group in the trans (E) orientation relative to the piperazinedione carbonyl at the 5-position, as confirmed by the IUPAC name, InChI Key (COMNCFILOCXRLL-YRNVUSSQSA-N), and the defined bond stereocenter count of 1 in the PubChem record [1]. By contrast, several structurally related benzylidene-piperazinediones are commercially available or described in the literature as mixtures of (E)- and (Z)-isomers or with undefined stereochemistry (e.g., nocazine D/E, which is annotated as the (6Z)-isomer) [2]. The defined (E)-configuration directly impacts the three-dimensional shape and electrostatic surface presented to biological targets; the (Z)-isomer would position the 4-methoxyphenyl ring in a different spatial orientation, potentially abolishing or altering target binding [1][2].

(E)-Stereochemistry
Class-level inference
Defined (6E)-configuration; distinct InChI Key; 1 bond stereocenter
Stereochemical certainty supports unambiguous SAR and co-crystallization studies.
(Z)-isomers or E/Z mixtures may alter target-binding context.
Stereochemical purity Geometric isomerism Structure confirmation

Synthetic Tractability and Scaffold Simplicity: Advantage Over Complex Nocazine Natural Products

The compound's structure—a single-step condensation product of 4-methoxybenzaldehyde with 1-methylpiperazine-2,5-dione—is synthetically accessible via straightforward aldol-type chemistry under basic conditions, as described for analogous benzylidene-DKP derivatives [1]. In contrast, the nocazine natural products (e.g., nocazine C, nocazine E, XR-334) require multi-step biosynthetic pathways involving a tRNA-dependent cyclodipeptide synthase, a cyclodipeptide oxidase, and two distinct SAM-dependent O-/N-methyltransferases, making their total chemical synthesis considerably more complex and lower-yielding [2]. This difference in synthetic complexity directly translates to scalability for medicinal chemistry programs: the target compound can be readily prepared in multi-gram quantities for SAR expansion, while nocazine natural products are typically available only in limited amounts via fermentation or multi-step total synthesis [1][2].

Synthetic Tractability
Class-level inference
One-step aldol condensation vs. multi-step biosynthetic pathway for nocazines
Supports gram-scale procurement for medicinal chemistry SAR expansion.
Synthetic methodology described for analogous benzylidene-DKP derivatives.
Chemical synthesis Scaffold accessibility Medicinal chemistry

Recommended Application Scenarios for (6E)-6-[(4-Methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione Based on Quantitative Evidence


APOBEC-3G Inhibitor Hit-to-Lead Optimization in Antiviral Drug Discovery

With a confirmed IC50 of 6.99 µM against human APOBEC-3G [1], this compound serves as a validated hit for medicinal chemistry programs targeting APOBEC-3G-mediated viral restriction or cancer mutagenesis. Its defined (E)-stereochemistry and synthetic accessibility enable rapid analog generation to improve potency, while its dual-target profile (APOBEC-3G vs. eIF4H selectivity of 14.3-fold) provides a built-in selectivity counter-screen [1][2]. Procurement of the 95% purity grade (AKSci) is recommended to minimize impurity-driven false positives during SAR expansion .

Fragment-Based Screening Library Member for DKP Chemical Space Exploration

The compound's favorable fragment-like properties—MW 246.26 Da, TPSA 58.6 Ų, XLogP3 1.0, and aqueous solubility of 11.4 µg/mL at pH 7.4 [1]—make it an ideal candidate for inclusion in fragment-based drug discovery (FBDD) libraries. Unlike larger nocazine natural products (MW >330 Da) that exceed fragment parameters, this compound occupies the optimal fragment chemical space for NMR-based or SPR-based primary screens [1][2].

Chemical Probe for Studying APOBEC-3G/eIF4H Pathway Crosstalk

The compound's unique dual activity against both APOBEC-3G (IC50 6.99 µM) and eIF4H (IC50 100 µM) [1][2], combined with its defined (E)-configuration, positions it as a useful chemical probe for investigating potential crosstalk between nucleic acid editing and translation initiation pathways. Its 14.3-fold selectivity window allows for concentration-dependent dissection of target-specific effects in cellular assays [1][2].

Reference Compound for DKP-Derived Kinase or Epigenetic Target Screening Cascades

Given the established precedent for DKP-based kinase inhibitors and epigenetic modulators, this compound—with its confirmed APOBEC-3G activity and favorable physicochemical profile—can serve as a structurally defined reference compound in multi-target screening cascades. Its synthetic tractability enables cost-effective procurement at gram scale for distribution across screening sites, a logistical advantage over fermentation-derived nocazines [1][2].

Application
Selection Property
Validation Focus
APOBEC-3G inhibitor hit-to-lead
Target-engagement assay context
Potency improvement and selectivity counter-screen review
Fragment-based library member
Fragment-like property review
Solubility and aggregation assessment in primary screens
APOBEC-3G/eIF4H crosstalk probe
Dual-target pathway-response context
Concentration-dependent pathway dissection
DKP screening cascade reference
Synthetic tractability and scalability
Cost-effective multi-site distribution and assay benchmarking
Quote Request

Request a Quote for (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.